4-Hydroxypropofol 1-O-b-D-glucuronide
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Overview
Description
4-Hydroxypropofol 1-O-b-D-glucuronide (4-HPPG) is a metabolite of propofol, a commonly used intravenous anesthetic agent. It is formed in the liver and excreted through the kidneys. Although 4-HPPG has been known for many years, its biological activities and potential applications have only recently been explored.
Scientific Research Applications
Application in Pharmacology and Anesthesia
Summary of the Application
4-Hydroxypropofol 1-O-b-D-glucuronide is a metabolite of propofol, a widely used intravenous sedative agent for induction and maintenance of anesthesia . The metabolism of propofol has been observed to vary significantly between individuals, and this variation is believed to be influenced by several factors, including sex .
Results or Outcomes
The studies found that women had higher amounts of propofol glucuronide, 4-hydroxypropofol-1-glucuronide, and 4-hydroxypropofol-4-glucuronide compared to men . This suggests that more rapid propofol metabolism may occur in women, which could contribute to differences in the efficacy of propofol anesthesia between male and female patients .
Application in Analytical Chemistry
Summary of the Application
4-Hydroxypropofol 1-O-b-D-glucuronide is used as an analytical reagent for the validation of analytical methods . It can be detected by chromatography and UV spectroscopy .
Methods of Application or Experimental Procedures
In analytical chemistry, 4-Hydroxypropofol 1-O-b-D-glucuronide can be used as a standard for chromatographic and spectroscopic analyses . The compound is typically prepared in a suitable solvent, and its concentration is determined using UV spectroscopy . It can then be used to calibrate chromatographic systems for the analysis of propofol and its metabolites .
Results or Outcomes
The use of 4-Hydroxypropofol 1-O-b-D-glucuronide as an analytical standard allows for the accurate and precise quantification of propofol and its metabolites in biological samples . This can be particularly useful in pharmacokinetic studies or in the monitoring of propofol levels in patients undergoing anesthesia .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O8/c1-7(2)10-5-9(19)6-11(8(3)4)15(10)25-18-14(22)12(20)13(21)16(26-18)17(23)24/h5-8,12-14,16,18-22H,1-4H3,(H,23,24)/t12-,13-,14+,16-,18+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSNDZGMSQTRGL-RUKPJNHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypropofol 1-O-b-D-glucuronide |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.